Cas no 76670-20-7 (5,6,7,8-tetrahydroquinolin-8-ylmethanol)

5,6,7,8-tetrahydroquinolin-8-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 5,6,7,8-tetrahydro-8-Quinolinemethanol
- 5,6,7,8-tetrahydroquinolin-8-ylmethanol
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- MDL: MFCD18803034
Computed Properties
- Exact Mass: 163.09979
Experimental Properties
- PSA: 33.12
5,6,7,8-tetrahydroquinolin-8-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-200177-0.05g |
(5,6,7,8-tetrahydroquinolin-8-yl)methanol |
76670-20-7 | 95.0% | 0.05g |
$162.0 | 2025-02-20 | |
TRC | T304145-50mg |
5,6,7,8-tetrahydroquinolin-8-ylmethanol |
76670-20-7 | 50mg |
$ 210.00 | 2022-06-02 | ||
TRC | T304145-100mg |
5,6,7,8-tetrahydroquinolin-8-ylmethanol |
76670-20-7 | 100mg |
$ 295.00 | 2022-06-02 | ||
Chemenu | CM411621-250mg |
5,6,7,8-tetrahydroquinolin-8-ylmethanol |
76670-20-7 | 95%+ | 250mg |
$379 | 2022-06-10 | |
Enamine | EN300-200177-0.5g |
(5,6,7,8-tetrahydroquinolin-8-yl)methanol |
76670-20-7 | 95.0% | 0.5g |
$546.0 | 2025-02-20 | |
Enamine | EN300-200177-0.25g |
(5,6,7,8-tetrahydroquinolin-8-yl)methanol |
76670-20-7 | 95.0% | 0.25g |
$347.0 | 2025-02-20 | |
Enamine | EN300-200177-2.5g |
(5,6,7,8-tetrahydroquinolin-8-yl)methanol |
76670-20-7 | 95.0% | 2.5g |
$1370.0 | 2025-02-20 | |
Enamine | EN300-200177-1g |
(5,6,7,8-tetrahydroquinolin-8-yl)methanol |
76670-20-7 | 95% | 1g |
$699.0 | 2023-09-16 | |
Aaron | AR01B8YY-100mg |
5,6,7,8-Tetrahydroquinolin-8-ylmethanol |
76670-20-7 | 95% | 100mg |
$357.00 | 2025-02-09 | |
1PlusChem | 1P01B8QM-100mg |
5,6,7,8-Tetrahydroquinolin-8-ylmethanol |
76670-20-7 | 95% | 100mg |
$303.00 | 2025-03-19 |
5,6,7,8-tetrahydroquinolin-8-ylmethanol Related Literature
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
Additional information on 5,6,7,8-tetrahydroquinolin-8-ylmethanol
Comprehensive Overview of 5,6,7,8-Tetrahydroquinolin-8-ylmethanol (CAS No. 76670-20-7)
5,6,7,8-Tetrahydroquinolin-8-ylmethanol (CAS No. 76670-20-7) is a versatile heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This tetrahydroquinoline derivative is characterized by its unique structural framework, combining a partially hydrogenated quinoline core with a hydroxymethyl functional group. The compound's molecular formula is C10H13NO, and it exhibits a molecular weight of 163.22 g/mol. Its structural motif is particularly valuable in drug discovery, as it serves as a key intermediate for synthesizing bioactive molecules with potential applications in neurology, oncology, and infectious diseases.
In recent years, the demand for 5,6,7,8-tetrahydroquinolin-8-ylmethanol has surged due to its role in developing small-molecule therapeutics. Researchers have explored its utility in designing kinase inhibitors, which are pivotal in treating cancers and inflammatory disorders. The compound's chiral center at the 8-position also makes it an attractive candidate for asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals. This aligns with the growing trend in the pharmaceutical industry to prioritize stereoselective synthesis for improved drug efficacy and reduced side effects.
The synthesis of 76670-20-7 typically involves the reduction of corresponding quinoline precursors or functional group interconversion strategies. A common approach includes the hydrogenation of 8-quinolinylmethanol derivatives, followed by purification via column chromatography or recrystallization. Advanced techniques like flow chemistry and catalytic asymmetric hydrogenation have been employed to enhance yield and enantioselectivity, addressing the industry's need for scalable and sustainable production methods. These innovations resonate with the global push toward green chemistry and reduced environmental impact in chemical manufacturing.
From an analytical perspective, 5,6,7,8-tetrahydroquinolin-8-ylmethanol is characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. Its physicochemical properties—including solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO)—make it suitable for various formulation studies. The compound's stability under ambient conditions has also been a focal point for quality control in industrial applications, particularly in the context of API (Active Pharmaceutical Ingredient) development.
Beyond pharmaceuticals, CAS 76670-20-7 has found niche applications in material science, where its heterocyclic structure contributes to the design of organic semiconductors and ligands for metal-organic frameworks (MOFs). This interdisciplinary relevance underscores its importance in emerging technologies, such as flexible electronics and catalytic systems. Additionally, its derivatives have been investigated as corrosion inhibitors, aligning with industrial needs for eco-friendly alternatives to traditional materials.
Frequently asked questions about 5,6,7,8-tetrahydroquinolin-8-ylmethanol include inquiries about its synthetic routes, commercial availability, and regulatory status. While it is not classified as a hazardous substance, proper handling protocols—such as the use of personal protective equipment (PPE)—are recommended during laboratory-scale operations. The compound's patent landscape is another area of interest, with several patents highlighting its use in proprietary drug formulations and catalytic processes.
In summary, 5,6,7,8-tetrahydroquinolin-8-ylmethanol (CAS No. 76670-20-7) represents a critical building block in modern chemistry, bridging gaps between academia and industry. Its adaptability in medicinal chemistry, materials science, and catalysis positions it as a compound of enduring relevance. As research continues to uncover new applications, its role in advancing sustainable technologies and precision medicine is expected to expand further.
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